molecular formula C3H9O4P B579868 Trimethyl-D9 phosphate CAS No. 32176-12-8

Trimethyl-D9 phosphate

Cat. No. B579868
CAS RN: 32176-12-8
M. Wt: 149.13
InChI Key: WVLBCYQITXONBZ-GQALSZNTSA-N
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Description

Trimethyl-D9 phosphate is the deuterium labeled version of Trimethyl phosphate . It is a stable isotope and is often used in research . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Synthesis Analysis

Phosphites, such as Trimethyl-D9 phosphate, have been used as precursors in atomic layer deposition (ALD) for the synthesis of phosphorous-based materials . They are good alternatives to the established phosphate-based synthesis routes as they have high vapor pressure and are compatible with water as a coreactant during deposition .


Molecular Structure Analysis

The molecular formula of Trimethyl-D9 phosphate is C3D9O4P . The molecular weight is 149.13 . The structure consists of a central phosphorus atom bound to three deuterated methyl groups and one oxygen atom .


Chemical Reactions Analysis

Trimethyl-D9 phosphate has been used in the dimethylation of aniline and related heterocyclic compounds . It acts as a solvent for aromatic halogenations and nitration reactions .


Physical And Chemical Properties Analysis

Trimethyl-D9 phosphate has a molecular weight of 149.13 and a molecular formula of C3D9O4P . It is a stable isotope labelled compound .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Quantum Computing : Trimethyl phosphate is used in experiments with Earth's Field NMR equipment, illustrating J-coupling and its application in NMR quantum computing (Manley, 2020).

Chemical Processing and Analysis

  • Preparation of Activated Carbons : Used as an activating agent to enhance porosity, yield, and surface acidity in the preparation of activated carbons (Liu et al., 2013).
  • Quantification in Environmental Samples : A method for quantifying trimethyl phosphate in environmental samples using direct analysis real-time ionization source interfaced with a mass spectrometer has been developed (Wang et al., 2014).

Energy Storage and Electrochemistry

  • Graphite Electrode Research : Trimethyl phosphate is a flame-retardant solvent used in electric energy storage devices. It has been studied for its effects on the intercalation of anions into graphite positive electrodes (Zhang & Wang, 2020).
  • Battery Electrolytes : Investigated for its role in enhancing cycle performance and reducing gas generation in lithium-ion batteries using high voltage cathodes (Matsumoto et al., 2015).

Environmental Monitoring

  • Detection in Wastewater : Studies have focused on the occurrence and quantification of trimethyl phosphate in wastewater treatment plants and environmental water, highlighting its presence and pollution levels (Lai et al., 2022).

Material Science

  • Surface Chemistry Studies : The chemistry of trimethyl phosphate on various surfaces, like α-Fe2O3, has been explored to understand adsorption and decomposition processes (Henderson, 2011).

Spectroscopy

  • Solute-Solvent Interactions : Infrared and NMR studies of trimethyl phosphate in various solvents have been undertaken to investigate interactions and correlate solvent properties (Streck & Barnes, 1999).

Safety And Hazards

Trimethyl-D9 phosphate is harmful if swallowed and causes skin and eye irritation . It may cause genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

Trimethyl-D9 phosphate is used in research, particularly in the field of drug development where it serves as a tracer for quantitation . Its use in the synthesis of phosphorous-based materials via atomic layer deposition also suggests potential for future applications in materials science .

properties

IUPAC Name

tris(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLBCYQITXONBZ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016862
Record name Trimethyl-D9 phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl-D9 phosphate

CAS RN

32176-12-8
Record name Trimethyl-D9 phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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